molecular formula C9H10BrN5 B503602 N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B503602
M. Wt: 268.11g/mol
InChI Key: RWHPXERJMCWKMA-UHFFFAOYSA-N
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Description

N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound characterized by the presence of a bromobenzyl group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of 3-bromobenzyl chloride with 1-methyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms, respectively .

Scientific Research Applications

N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as tubulin. The compound binds to tubulin, disrupting its structure and inhibiting microtubule polymerization. This leads to the inhibition of cell division and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of a bromobenzyl group and a tetrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10BrN5

Molecular Weight

268.11g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C9H10BrN5/c1-15-9(12-13-14-15)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12,14)

InChI Key

RWHPXERJMCWKMA-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC(=CC=C2)Br

Canonical SMILES

CN1C(=NN=N1)NCC2=CC(=CC=C2)Br

Origin of Product

United States

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